2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide
Description
Properties
Molecular Formula |
C9H9F3N2O |
|---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
2-cyano-N-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetamide |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7-3-8(4-7,5-7)14-6(15)1-2-13/h1,3-5H2,(H,14,15) |
InChI Key |
PSWUGYAATBIMQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)NC(=O)CC#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide typically involves multiple steps, starting with the construction of the bicyclo[1.1.1]pentane core. One common approach is the functionalization of bicyclo[1.1.1]pentane derivatives through bridge functionalization techniques. This involves the introduction of the trifluoromethyl group at the appropriate position on the bicyclo[1.1.1]pentane ring, followed by the addition of the cyano and acetamide groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, including the use of specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, with rigorous quality control measures in place to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Cyano Group
The cyano group (-CN) acts as an electrophilic site, enabling nucleophilic substitution under specific conditions. Key reactions include:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Hydrolysis | H₂O/H⁺ or H₂O/OH⁻, heat | Amide or carboxylic acid derivatives | Acidic conditions favor amide formation; basic conditions yield carboxylic acids. |
| Thiol Addition | R-SH, base (e.g., Et₃N) | Thioamide derivatives | Requires activation via deprotonation. |
| Amine Substitution | R-NH₂, polar aprotic solvent (e.g., DMF) | Substituted acetamide derivatives | Steric hindrance may limit reactivity. |
The trifluoromethyl group enhances electrophilicity at the cyano carbon by withdrawing electron density, accelerating nucleophilic attack.
Cycloaddition Reactions
The nitrile group participates in [3+2] cycloadditions, particularly with azides (Huisgen reaction):
| Reaction Partners | Conditions | Product | Catalysts/Additives |
|---|---|---|---|
| Sodium Azide (NaN₃) | Cu(I) catalyst, 60–80°C | 1,2,3-Triazole derivatives | Cu(I) enables regioselective 1,4-addition. |
| Alkynes | Thermal or microwave irradiation | Pyridine analogues | Limited by bicyclic steric constraints. |
Cycloadditions are sterically challenged due to the rigid bicyclo[1.1.1]pentane scaffold, often requiring elevated temperatures.
Bicyclic Ring-Opening Reactions
The bicyclo[1.1.1]pentane core undergoes ring-opening under strong acidic or oxidative conditions:
| Conditions | Reagents | Products | Mechanism |
|---|---|---|---|
| Concentrated H₂SO₄/HNO₃ | Nitration at bridgehead positions | Nitrated linear alkanes | Electrophilic aromatic substitution. |
| Ozone (O₃) | Oxidative cleavage | Dicarbonyl compounds | Radical-mediated C–C bond cleavage. |
Ring-opening reactions are rare but critical for modifying the core structure in medicinal chemistry applications.
Functionalization via Amide Bond
The acetamide moiety (-NHCO-) participates in condensation and acylation reactions:
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .
Reductive Transformations
The cyano group can be reduced to primary amines or imines:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | Anhydrous THF, 0°C → rt | Primary amine (-CH₂NH₂) | Over-reduction risks. |
| H₂/Pd-C | Ethanol, 50–100 psi H₂ | Imine intermediates | Partial reduction observed. |
Reductive pathways are less explored due to competing side reactions at the amide group.
Scientific Research Applications
2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide is a chemical compound with a unique bicyclic structure and a cyano group that belongs to the amide class. The presence of a trifluoromethyl group enhances its biological activity and lipophilicity, making it interesting in medicinal chemistry.
Synthesis
this compound can be synthesized using different chemical methods, primarily involving the reaction of bicyclic intermediates with acetamide derivatives. The synthesis necessitates careful control of reaction conditions, such as temperature and solvent selection, to ensure high yields and the purity of the final product.
Potential Applications
this compound has potential applications in pharmaceutical and chemical research because of its diverse biological activities. Its structural features make it a valuable building block for designing molecules in both medicinal and material applications . Specifically, the trifluoromethyl group is known to enhance biological activity and lipophilicity.
Reactivity
This compound can participate in chemical reactions typical of amides and nitriles, and reactivity studies are often conducted using chromatographic techniques to analyze product formation and identify intermediates.
Mechanism of Action
The mechanism of action for compounds like this compound often involves interaction with biological targets such as enzymes or receptors. Research into similar compounds suggests that modifications in structure can significantly affect binding affinity and selectivity for specific biological targets.
Mechanism of Action
The mechanism by which 2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would depend on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide (CAS 1628196-21-3)
- Molecular Formula: C₇H₁₁NO₂
- Molecular Weight : 141.17 g/mol .
- Key Features: Replaces the cyano and CF₃ groups with a hydroxyl (-OH) substituent.
- Applications : Laboratory chemical for synthetic intermediates .
- Toxicity : Classified as harmful if swallowed (H302), causes skin irritation (H315), and serious eye irritation (H319) .
- Stability : Stable at 2–8°C under inert atmospheres .
This limits its utility in applications requiring strong hydrogen-bond acceptors or metabolic stability.
(2R)-2-Amino-2-[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic Acid Hydrochloride
- Molecular Formula: C₈H₁₁ClF₃NO₂
- Molecular Weight : 245.63 g/mol .
- Key Features: Substitutes the cyanoacetamide with an amino acid group.
- Stability : Hydrochloride salt form enhances solubility and crystallinity.
Comparison: The amino acid derivative introduces chirality (R-configuration), making it suitable for enantioselective drug design. However, the absence of the cyano group reduces its electrophilic character, which is critical in covalent inhibitor applications.
Alachlor (CAS 15972-60-8)
- Molecular Formula: C₁₄H₂₀ClNO₂
- Molecular Weight : 269.77 g/mol .
- Key Features : Chloroacetamide herbicide with a methoxymethyl substituent.
- Applications : Pre-emergent herbicide for maize and soybeans .
- Toxicity: Classified as a probable carcinogen (EPA Group B2).
Comparison: Alachlor’s chloroacetamide moiety shares functional similarities with the cyanoacetamide group in the target compound. However, the absence of the bicyclo[1.1.1]pentane scaffold and CF₃ group reduces its steric hindrance and metabolic stability.
Dimethenamid (CAS 87674-68-8)
- Molecular Formula: C₁₂H₁₈ClNO₂S
- Molecular Weight : 275.79 g/mol .
- Key Features : Thienyl-substituted chloroacetamide.
- Applications : Herbicide for broadleaf weed control .
Comparison :
The thienyl group enhances π-π stacking interactions in biological targets, but the lack of a strained bicyclic system limits its conformational rigidity compared to the target compound.
Structural and Functional Analysis
Electronic and Steric Effects
- Cyano Group: Increases electrophilicity, enabling covalent bond formation with biological nucleophiles (e.g., cysteine residues in enzymes) .
- Trifluoromethyl Group : Enhances lipophilicity (logP) and resistance to oxidative metabolism .
- Bicyclo[1.1.1]pentane : Reduces conformational flexibility, improving target binding specificity compared to linear analogs .
Toxicity and Handling
- The target compound’s cyano group may pose acute toxicity risks (e.g., cyanide release upon degradation), necessitating precautions similar to those for N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide (e.g., PPE, ventilation) .
- CF₃-containing compounds generally exhibit lower environmental persistence compared to chlorinated herbicides like alachlor .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and safety profile.
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₈H₉F₃N₂O
- Molecular Weight : 194.15 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly kinases involved in cellular signaling pathways.
- Kinase Inhibition : Research indicates that compounds related to bicyclo[1.1.1]pentane structures exhibit inhibitory effects on dual leucine zipper kinase (DLK), which plays a critical role in neurodegenerative diseases and cellular stress responses .
Therapeutic Applications
The compound has shown promise in various therapeutic areas:
- Neurodegenerative Diseases : Due to its kinase inhibition properties, it may be beneficial in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which could be relevant in treating chronic inflammatory conditions.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.
Safety Profile
The safety assessment of this compound indicates:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as:
Bicyclo[1.1.1]pentane (BCP) Core Functionalization : Introduce trifluoromethyl groups via radical trifluoromethylation or nucleophilic substitution under anhydrous conditions .
Acetamide Coupling : React the BCP intermediate with cyanoacetamide derivatives using coupling agents like EDCI/HOBt in dichloromethane or DMF .
- Key Considerations : Optimize reaction time and temperature to prevent decomposition of the strained BCP core. Monitor intermediates via TLC or LC-MS.
Q. How should researchers handle and store this compound safely?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .
- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent moisture absorption or oxidative degradation .
- Waste Disposal : Follow institutional guidelines for halogenated/organic waste. Use licensed disposal services for toxic byproducts .
Q. What analytical techniques are critical for confirming purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use H/C NMR to verify BCP core geometry and acetamide substitution patterns. F NMR confirms trifluoromethyl group integrity .
- Mass Spectrometry (HRMS) : Validate molecular weight (±5 ppm accuracy) to distinguish from analogs .
- HPLC-PDA : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer :
- Reaction Design : Apply quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity during BCP functionalization .
- Machine Learning : Train models on analogous bicyclopentane reactions to narrow experimental parameters (e.g., solvent, catalyst) and reduce trial-and-error .
- Case Study : ICReDD’s workflow combines computation, experimental data, and Bayesian optimization to accelerate synthesis by 30–50% .
Q. How can researchers address stability challenges during biological assays?
- Methodological Answer :
- Stability Screening : Use accelerated stability studies (40°C/75% RH for 1–4 weeks) with LC-MS to detect degradation products (e.g., cyano group hydrolysis) .
- Buffer Compatibility : Test solubility in PBS, DMSO, or cell culture media. Pre-filter (0.2 µm) to remove particulates that may interfere with assays .
- Inert Atmosphere : Conduct sensitive experiments (e.g., enzyme assays) under nitrogen to prevent oxidation .
Q. What strategies resolve contradictions in reported biological activity data for BCP derivatives?
- Methodological Answer :
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 3-methoxy-BCP analogs with neuroprotective activity) .
- Dose-Response Validation : Replicate assays (e.g., oxidative stress models) across multiple cell lines to distinguish target-specific effects from artifacts .
- Meta-Analysis : Aggregate data from PubChem, ChEMBL, or internal databases to identify trends in structure-activity relationships (SAR) .
Q. What are the potential decomposition pathways under experimental conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Identify thermal decomposition thresholds (e.g., >150°C) and gaseous byproducts (CO, NO) using FTIR-coupled TGA .
- Hydrolytic Stability : Incubate in pH 2–9 buffers and monitor via H NMR for amide bond cleavage or cyano group conversion to carboxylic acid .
- Mitigation : Add stabilizers (e.g., BHT) for long-term storage or use freshly prepared solutions in kinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
